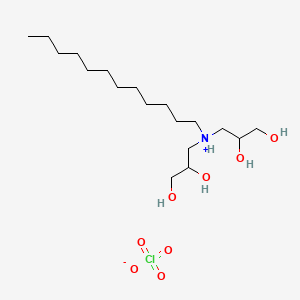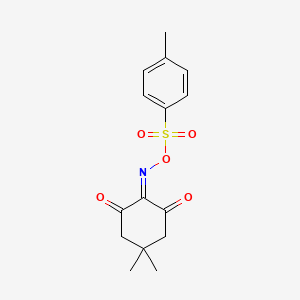
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a chemical compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a tosyl group, which is a common protecting group in organic chemistry, and a cyclohexane ring with three ketone groups and an oxime functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the ketone groups.
Introduction of the Oxime Group: The ketone groups are then converted to oxime groups through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.
相似化合物的比较
Similar Compounds
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione: Lacks the oxime group, making it less reactive in certain nucleophilic addition reactions.
5,5-Dimethyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the tosyl group, resulting in different reactivity and stability.
O-Tosyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is unique due to the combination of the tosyl group, oxime group, and the dimethyl-substituted cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research applications.
属性
CAS 编号 |
908333-95-9 |
|---|---|
分子式 |
C15H17NO5S |
分子量 |
323.4 g/mol |
IUPAC 名称 |
[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3 |
InChI 键 |
CAGDUSAQZVOWKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


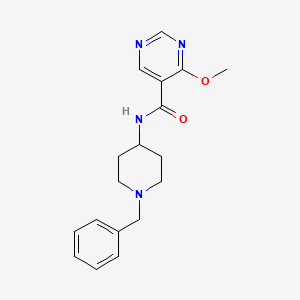


![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
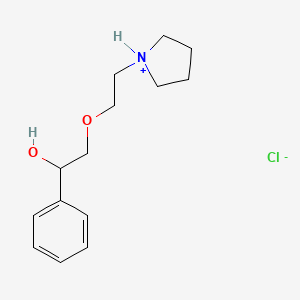
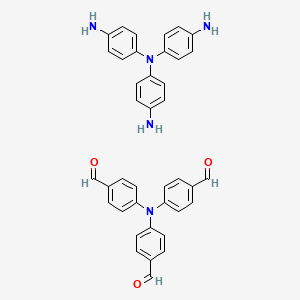
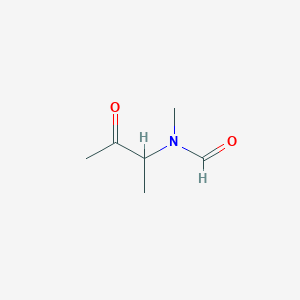
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
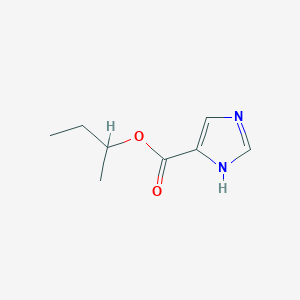
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
